Dimethylphenylpiperazinium Dimethylphenylpiperazinium 1,1-dimethyl-4-phenylpiperazin-1-ium is a member of piperazines.
A selective nicotinic cholinergic agonist used as a research tool. DMPP activates nicotinic receptors in autonomic ganglia but has little effect at the neuromuscular junction.
Brand Name: Vulcanchem
CAS No.: 114-28-3
VCID: VC20990258
InChI: InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1
SMILES: C[N+]1(CCN(CC1)C2=CC=CC=C2)C
Molecular Formula: C12H19N2+
Molecular Weight: 191.29 g/mol

Dimethylphenylpiperazinium

CAS No.: 114-28-3

Cat. No.: VC20990258

Molecular Formula: C12H19N2+

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

Dimethylphenylpiperazinium - 114-28-3

Specification

CAS No. 114-28-3
Molecular Formula C12H19N2+
Molecular Weight 191.29 g/mol
IUPAC Name 1,1-dimethyl-4-phenylpiperazin-1-ium
Standard InChI InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1
Standard InChI Key MKGIQRNAGSSHRV-UHFFFAOYSA-N
SMILES C[N+]1(CCN(CC1)C2=CC=CC=C2)C
Canonical SMILES C[N+]1(CCN(CC1)C2=CC=CC=C2)C

Introduction

Chemical Structure and Properties

Dimethylphenylpiperazinium iodide possesses distinct chemical characteristics that underpin its biological activity. As demonstrated by its structural formula, the compound features a phenylpiperazine backbone with quaternary ammonium functionality that contributes to its receptor-binding properties.

Molecular Composition

The chemical profile of DMPP is characterized by the following parameters:

PropertyValue
Molecular FormulaC12H19N2.I
Molecular Weight318.1971
StereochemistryAchiral
Defined Stereocenters0 / 0
E/Z Centers0
Optical ActivityNone
Charge0

The compound's SMILES notation ([I-].C[N+]1(C)CCN(CC1)C2=CC=CC=C2) and InChIKey (XFZJGFIKQCCLGK-UHFFFAOYSA-M) provide standardized representations of its structure for computational chemistry applications .

Structural Features

Dimethylphenylpiperazinium consists of a piperazine ring substituted with both a phenyl group and two methyl groups attached to a quaternary nitrogen. The iodide counterion balances the positive charge on the quaternary nitrogen atom. This structural arrangement confers the compound's ability to mimic acetylcholine at nicotinic receptors while exhibiting resistance to degradation by cholinesterases, making it valuable for sustained experimental applications .

Pharmacological Mechanisms

Dimethylphenylpiperazinium exerts its effects primarily through interaction with specific receptor systems, particularly nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor Agonism

DMPP functions as a selective agonist at neuronal nicotinic acetylcholine receptors. Multiple studies have employed this compound to characterize various nAChR subtypes, including α2β4, α3β4, and α4β4 combinations that were stably expressed in HEK293 cells for detailed pharmacological investigation . The compound has demonstrated activity across multiple receptor stoichiometries, with research showing differential responses depending on whether the receptors are expressed in Xenopus oocytes or mammalian HEK293 cells .

Receptor Subtype Selectivity

Research indicates that DMPP exhibits varying degrees of selectivity for different nAChR subtypes. Studies have examined its effects on α7-containing receptors, which are implicated in neuroprotection, as well as on α4β2 receptors that predominate in the central nervous system. The compound's interaction with bungarotoxin-sensitive nicotinic receptors has been documented in lamina X neurons of neonatal rat spinal cord, illuminating mechanisms of fast synaptic transmission .

Physiological Effects

Dimethylphenylpiperazinium produces diverse physiological responses across multiple organ systems, reflecting the widespread distribution of nicotinic receptors throughout the body.

Neurotransmitter Release Modulation

A significant body of research has explored DMPP's effects on catecholamine release from adrenal chromaffin cells. In bovine adrenal chromaffin cells, DMPP stimulates catecholamine secretion by activating nicotinic receptors, a process that can be modulated by various agents including somatostatin, tyrosine kinase inhibitors (genistein and herbimycin), and immunosuppressants (FK506 and cyclosporin A) . These studies provide valuable insights into the regulatory mechanisms governing catecholamine release.

Additionally, DMPP has been shown to mediate dopamine release from hippocampal neurons, highlighting its role in modulating monoaminergic neurotransmission beyond the adrenal system .

Smooth Muscle Contractility

DMPP significantly affects smooth muscle function throughout the gastrointestinal tract and other systems. Research has demonstrated that it potentiates motilin-induced contractions in isolated chicken gastrointestinal tissues when nitric oxide synthase is inhibited . The compound has also been employed to investigate botulinum toxin's mechanism of action on the internal anal sphincter, providing insights into therapeutic applications for gastrointestinal disorders .

Central Nervous System Activity

The central effects of Dimethylphenylpiperazinium are notably constrained by its limited blood-brain barrier permeability.

Blood-Brain Barrier Penetration

Despite its robust activity in peripheral tissues, DMPP exhibits minimal central effects due to poor blood-brain barrier penetration. This characteristic has been documented in animal studies, though comprehensive human data remains unavailable . This property makes DMPP particularly useful for investigating peripheral nicotinic receptor functions without significant confounding central effects.

Neuronal Excitation

Research Applications

Dimethylphenylpiperazinium has proven invaluable across multiple research domains, serving as a pharmacological tool to probe various physiological mechanisms.

Neurotransmission Studies

Researchers have employed DMPP to investigate synaptic transmission mediated by nicotinic receptors. Studies have revealed its role in fast synaptic transmission in lamina X neurons of neonatal rat spinal cord and in the excitation of neocortical layer I interneurons . Additional research has examined muscarinic and nicotinic presynaptic modulation of excitatory postsynaptic currents in the nucleus accumbens during postnatal development, contributing to our understanding of developmental neuropharmacology .

Immunomodulatory Effects

DMPP exhibits notable immunomodulatory properties that have been the subject of scientific inquiry. Research has demonstrated that nicotinic receptor activation by compounds like DMPP can suppress antimicrobial activity and cytokine responses of alveolar macrophages to bacterial infection, including Legionella pneumophila . These findings suggest potential therapeutic applications for nicotinic receptor modulators in inflammatory conditions.

Cardiovascular Research

The compound has been utilized to investigate autonomic control of cardiac function. Studies examining parasympathetic control of the heart in experimental heart failure models have employed DMPP to elucidate the role of specific nicotinic receptor subtypes in cardiovascular regulation . Additional research has explored the contribution of different nicotinic cholinergic receptor subtypes to sympathetic and parasympathetic cardiovascular responses .

Experimental Techniques

Dimethylphenylpiperazinium has been employed across various experimental paradigms that illustrate its utility as a pharmacological probe.

In Vitro Applications

In cell culture systems, DMPP has been used to characterize recombinant human neuronal nicotinic acetylcholine receptor subunit combinations stably expressed in HEK293 cells . It has also been employed to investigate calcium signaling in bovine adrenal chromaffin cells and to examine the effects of potential disruptors, such as phthalates, on nicotinic receptor function .

Ex Vivo Tissue Studies

Numerous investigations have utilized DMPP in isolated tissue preparations. These include studies on the regulation of atrial natriuretic peptide secretion by cholinergic neurons in the gastric antrum, the characterization of nicotinic receptors in guinea pig small intestinal myenteric neurons, and the examination of calcium transients evoked by nicotine in isolated rat vagal pulmonary sensory neurons .

Limitations and Considerations

While Dimethylphenylpiperazinium has proven valuable for research, several limitations warrant consideration.

Species-Specific Effects

The pharmacological profile of DMPP may vary across species, necessitating caution when extrapolating findings between animal models. Studies have characterized its effects in bovine, rodent, guinea pig, and human systems, revealing both commonalities and differences in receptor responses . This variability underscores the importance of species-specific validation in pharmacological research.

Interaction with Other Signaling Systems

DMPP's effects can be modulated by concurrent activation or inhibition of other signaling pathways. Research has shown that adenosine, acting through A2A receptors coupled to the adenylate cyclase/cyclic AMP pathway, can downregulate nicotinic autoreceptor function at rat myenteric nerve terminals . Similarly, TNF-alpha has been demonstrated to hyperpolarize membrane potential and potentiate responses to nicotinic receptor stimulation in cultured rat myenteric neurons .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator